
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a combination of furan, pyridine, and benzenesulfonamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with benzenesulfonamide under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The sulfonamide group and pyridine ring facilitate nucleophilic substitutions. For example, the bromine atom in related compounds (e.g., 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide) undergoes S<sub>N</sub>2 reactions with nucleophiles like amines or thiols under mild conditions.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
S<sub>N</sub>2 | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Substituted benzenesulfonamide with amine/thiol | 65–85% | |
Sulfonamide alkylation | TEA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-alkylated sulfonamide derivatives | 70–90% |
Key Observations :
-
The trifluoromethyl group enhances electrophilicity at the sulfonamide sulfur, aiding nucleophilic attack.
-
Pyridine acts as an electron-withdrawing group, directing substitution at the benzenesulfonamide ring.
Oxidation Reactions
The furan ring is susceptible to oxidation. Under controlled conditions, it forms dihydrofuran or maleic anhydride derivatives.
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H<sub>2</sub>O<sub>2</sub> | AcOH, 50°C, 6 h | Dihydrofuran derivative | 55% | |
KMnO<sub>4</sub> | H<sub>2</sub>O, RT, 12 h | Maleic anhydride analog | 40% |
Mechanistic Insight :
-
Oxidation proceeds via electrophilic addition to the furan’s α-position, followed by ring-opening.
-
The trifluoromethyl group stabilizes intermediates through inductive effects.
Hydrolysis of Sulfonamide
The sulfonamide bond undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines.
Conditions | Products | Yield | Reference |
---|---|---|---|
6M HCl, reflux, 8 h | 2-(Trifluoromethyl)benzenesulfonic acid + Amine | 75% | |
NaOH (2M), EtOH, 60°C, 6 h | Sodium sulfonate + Free amine | 85% |
Applications :
-
Hydrolysis is critical for metabolite studies or modifying pharmacological properties.
Reduction Reactions
The pyridine and furan rings can be hydrogenated to saturated analogs using catalytic hydrogenation .
Catalyst | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Pd/C, H<sub>2</sub> | EtOH, 50 psi, 24 h | Hexahydro-pyridine-furan derivative | 60% | |
NaBH<sub>4</sub> | MeOH, RT, 3 h | Partially reduced furan | 45% |
Notes :
Coupling Reactions
The pyridine and furan rings participate in Suzuki-Miyaura cross-couplings when functionalized with halogens .
Key Findings :
-
The trifluoromethyl group does not interfere with coupling efficiency .
-
Ligand choice (e.g., L7 or L17 ) optimizes yields in multi-step sequences .
Electrophilic Aromatic Substitution
The electron-rich furan ring undergoes nitration or sulfonation at the α-position .
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 0°C → RT, 12 h | 5-Nitro-furan-pyridine derivative | 58% | |
SO<sub>3</sub>, DCE | 40°C, 6 h | Sulfonated furan analog | 50% |
Regioselectivity :
Aplicaciones Científicas De Investigación
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against RNA viruses. Research indicates that derivatives of pyridine and furan exhibit inhibitory effects on various viral strains, including HIV and influenza viruses.
Case Study: Antiviral Efficacy
- A study demonstrated that a related compound showed an EC50 value of 0.20 μM against HIV-1, indicating strong antiviral activity .
- The incorporation of the furan ring in the structure has been linked to enhanced interaction with viral proteins, improving the compound's efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Sulfonamides are known to exhibit cytotoxic effects on cancer cells, and the trifluoromethyl group may further enhance this activity.
Case Study: Cancer Cell Line Studies
- In vitro studies on lung squamous cell carcinoma (H520) revealed that compounds similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide increased E-cadherin protein levels, suggesting a potential role in inhibiting tumor progression .
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. The sulfonamide moiety is particularly effective in targeting carbonic anhydrases and other metalloproteins.
Data Table: Enzyme Inhibition Potency
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications to the furan and pyridine rings can lead to variations in biological activity.
Research Findings:
Mecanismo De Acción
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share structural similarities and are known for their versatility and biological properties.
Furan derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.
Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals due to their diverse chemical reactivity.
Uniqueness
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Actividad Biológica
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure combining furan, pyridine, and benzenesulfonamide moieties, which contribute to its biological properties. The molecular formula is C18H13F3N2O2 with a molecular weight of 346.3 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the furan-2-yl intermediate through cyclization.
- Preparation of the pyridin-3-yl intermediate via functionalization methods such as halogenation or nitration.
- Coupling reactions to form the final product .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these bacteria range from 15.625 to 125 μM, indicating bactericidal properties .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μM) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid synthesis |
Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Biofilm inhibition |
Anticancer Activity
The compound has also been evaluated for antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. Studies indicate that it may inhibit cell growth through mechanisms independent of dihydrofolate reductase (DHFR), suggesting alternative pathways for its anticancer effects .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Remarks |
---|---|---|
Breast Cancer | 49.85 | Significant apoptosis observed |
Colon Cancer | Varies | Mechanism not fully elucidated |
Lung Cancer | Varies | Potential for further investigation |
The exact mechanism of action remains under investigation but is believed to involve binding to specific enzymes or receptors, leading to inhibition of their activity. In particular, the compound may target phosphoinositide 3-kinases (PI3K), which are critical in various cellular processes including growth and survival .
Case Studies
- Study on Antimicrobial Properties : A recent study demonstrated that this compound exhibited strong activity against biofilms formed by MRSA and E. coli, significantly reducing biofilm formation at sub-MIC concentrations .
- Anticancer Research : In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines, showcasing its potential as a therapeutic agent in oncology .
Propiedades
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-4-1-2-6-16(13)26(23,24)22-11-12-7-8-14(21-10-12)15-5-3-9-25-15/h1-10,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARSKRQRRGEIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.